molecular formula C9H18N2O2 B1339932 Azetidin-2-ylmethyl-carbamic acid tert-butyl ester CAS No. 99724-21-7

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B1339932
CAS No.: 99724-21-7
M. Wt: 186.25 g/mol
InChI Key: QMZBFSZZEGSSPH-UHFFFAOYSA-N
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Description

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is utilized in chemical synthesis processes due to its reactivity and functional group compatibility. Notably, aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, including structures containing the azetidine moiety. This method is highlighted for its mildness and selectivity, preserving the stereochemical integrity of substrates and demonstrating high yields and convenient workup procedures (Li et al., 2006). Additionally, strain-release-driven homologation of boronic esters offers a modular approach to constructing azetidines, showcasing the versatility of azetidinyl boronic esters in synthesis (Fawcett et al., 2019).

Medicinal Chemistry and Pharmacology

In pharmacological research, the structural motif of azetidine, often incorporated through this compound derivatives, is explored for its potential in drug design. Azetidines are recognized for their importance in medicinal chemistry, serving as core structures in the development of therapeutic agents due to their constrained conformation and ability to mimic bioactive peptides. The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids demonstrates the application of azetidine derivatives in studying peptide activity and drug discovery (Sajjadi & Lubell, 2008).

Advanced Material and Compound Synthesis

Research into the synthesis of complex molecules often utilizes this compound derivatives as intermediates or key building blocks. For instance, the development of β-lactam antibiotics leverages the azetidine structure for its biological activity and structural significance. New methodologies for the synthesis of carbapenems, a class of β-lactam antibiotics, have been established using azetidinone building blocks, highlighting the critical role of azetidine derivatives in synthesizing pharmacologically active compounds (Khasanova et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302 and H335, indicating that it may be harmful if swallowed and may cause respiratory irritation. Precautionary statements include P261, P280, and P305+351+338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Future Directions

The future directions of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester would depend on its applications in research and industry. As a biochemical for proteomics research , it may have potential uses in the development of new drugs or therapeutic strategies.

Properties

IUPAC Name

tert-butyl N-(azetidin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZBFSZZEGSSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558418
Record name tert-Butyl [(azetidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99724-21-7
Record name tert-Butyl [(azetidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(azetidin-2-ylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 18.8 g (68.0 mmol) of 1-benzyl-2-[(t-butoxycarbonylamino)methyl]azetidine, 8.2 g (137 mmol) of acetic acid, 1.0 g of 20% palladium on carbon and 200 ml of tetrahydrofuran was shaken in a hydrogen atmosphere at pressures of 48.3-51.7 psi and temperatures of 21.5°-27° for 16 hours. The catalyst was removed by filtration and the solvent was removed. in vacuo to give 11.7 g (92%) of the title compound as a colorless viscous oil which was used without further purification.
Name
1-benzyl-2-[(t-butoxycarbonylamino)methyl]azetidine
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

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